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Compound of Interest

Compound Name: 1,9-Dimethyluric acid

CAS No.: 55441-62-8

Cat. No.: B055739

Get Quote

Subtitle: From Enzymatic Discovery to Targeted Metabolic Profiling

Executive Summary & Scientific Rationale
1,9-Dimethyluric acid (1,9-DMU) is a specific methylated oxopurine metabolite, primarily

derived from the catabolism of methylxanthines (caffeine, theobromine) and distinct bacterial

degradation pathways. Unlike its more common isomers (1,3-DMU or 1,7-DMU), 1,9-DMU

serves as a niche biomarker for specific N-demethylation and oxidation activities, particularly

involving cytochrome P450 (CYP1A2) and Xanthine Oxidase (XO) variants.

The Challenge: High-throughput screening (HTS) for 1,9-DMU is complicated by structural

isomerism. Standard colorimetric uricase assays often fail due to steric hindrance at the N9

position or lack of specificity against other dimethyluric acids.

The Solution: This guide presents two distinct HTS workflows:

Mass Spectrometry-Based Screening (RapidFire/MS): The "Gold Standard" for absolute

specificity and speed (8–10 seconds/sample).
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Coupled Enzymatic Fluorescence (Demethylase-Linked): A scalable plate-based assay

utilizing formaldehyde release, ideal for screening large libraries for metabolic modulators.

Biological Context & Pathway Visualization
Understanding the origin of 1,9-DMU is critical for assay design. It is not a primary human

metabolite but often appears downstream of specific microbial or variant enzymatic processing

of theobromine and caffeine.

Figure 1: Methylxanthine Catabolic Pathway
This diagram illustrates the enzymatic cascade leading to 1,9-DMU, highlighting key enzymes

(Xanthine Oxidase, Demethylases) that serve as potential HTS targets.
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Caption: Putative formation pathways of 1,9-Dimethyluric acid from primary methylxanthines.

Solid lines indicate major mammalian pathways; dashed lines indicate microbial or minor

pathways.

Method A: High-Throughput Mass Spectrometry
(RapidFire-MS/MS)
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Application: Absolute quantification of 1,9-DMU in complex matrices (urine, plasma,

fermentation broth). Throughput: ~350 samples/hour.

Principle
Standard HPLC is too slow (10–20 min/sample) for HTS. We utilize Agilent RapidFire (SPE-

MS) technology. Samples are aspirated directly from 384-well plates, bound to a micro-SPE

cartridge to remove salts/proteins, and eluted instantly into a Triple Quadrupole MS. Specificity

is achieved via Multiple Reaction Monitoring (MRM) of the unique fragmentation pattern of 1,9-

DMU versus its isomers.

Protocol: RapidFire-MS/MS Workflow
Reagents:

Internal Standard (IS): 1,3-Dimethyluric acid-d3 (or 1,9-DMU-d3 if custom synthesized).

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

SPE Cartridge: Graphitic Carbon (specialized for polar purines).

Step-by-Step Procedure:

Sample Prep:

Aliquot 10 µL of sample (supernatant/urine) into 384-well plate.

Add 40 µL Internal Standard solution (in MeOH/Water 50:50).

Centrifuge at 4000 x g for 10 min to pellet particulates.

Seal plate with pierceable aluminum foil.

RapidFire Settings:

State 1 (Aspirate): 600 ms (Vacuum -0.8 bar).
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State 2 (Load/Wash): 3000 ms (Solvent A, Flow 1.25 mL/min). Critical: Washes away

salts.

State 3 (Elute): 3000 ms (Solvent B, Flow 1.25 mL/min) -> Direct to MS source.

State 4 (Re-equilibrate): 2000 ms.

MS/MS Transitions (ESI Positive Mode):

Precursor:m/z 197.1 (M+H)+

Product Quantifier:m/z 154.1 (Loss of -NCO group). Note: Isomers 1,3 and 1,7 yield

different ratios of 154/140 fragments.

Collision Energy: 25 eV (Optimized for 1,9-isomer).

Data Analysis: Calculate the Peak Area Ratio (Analyte/IS). Interpolate against a 6-point

standard curve (0.1 µM – 100 µM).

Method B: Coupled Fluorometric Demethylase
Assay
Application: Screening for enzymes (demethylases) that act on 1,9-DMU, or screening for

inhibitors of such enzymes. Throughput: ~10,000 samples/day.

Principle
Direct detection of uric acids via Uricase (290 nm loss) is often ineffective for N9-substituted

purines. Instead, we detect the release of the methyl group (as formaldehyde) if the screen

targets demethylase activity (e.g., converting 1,9-DMU to 1-Methyluric acid or Uric acid).

Reaction Cascade:

Substrate: 1,9-Dimethyluric acid.

Target Enzyme: Putative N-Demethylase (from library).

Reaction: 1,9-DMU + O2 -> Product + Formaldehyde (HCHO).
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Reporter System: HCHO + NAD+ + Formaldehyde Dehydrogenase (FDH) -> Formic Acid +

NADH.

Signal: Fluorescence (Ex 340 nm / Em 460 nm).

Protocol: 384-Well Plate Fluorometric Assay
Reagents:

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.

FDH Mix: 0.5 U/mL Formaldehyde Dehydrogenase (commercial), 1 mM NAD+.

Substrate Stock: 10 mM 1,9-DMU in DMSO.

Step-by-Step Procedure:

Dispensing:

Use an acoustic dispenser (e.g., Echo) or liquid handler to dispense 100 nL of test

compounds (for inhibition screen) or 5 µL of enzyme lysate (for activity screen) into 384-

well black low-volume plates.

Substrate Addition:

Add 10 µL of Substrate Mix (Final conc: 200 µM 1,9-DMU).

Incubate for 30 mins at 25°C (Primary enzymatic reaction).

Detection Step:

Add 10 µL of FDH/NAD+ Detection Mix.

Incubate for 15 mins at RT.

Readout:

Measure Fluorescence Intensity (FI) at Ex340/Em460.
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Control: Include a "No Enzyme" blank and a "Formaldehyde Spike" positive control.

Figure 2: Assay Logic Flow
This diagram details the decision matrix for the Coupled Fluorometric Assay.
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Caption: Logic flow for the FDH-coupled demethylase screen. Signal generation is dependent

on the specific release of a methyl group from 1,9-DMU.

Data Presentation & Quality Control
For any HTS campaign, data quality is paramount. Below are the acceptance criteria for the

assays described.

Table 1: Performance Metrics for 1,9-DMU Screening
Metric

RapidFire-MS/MS
(Quantification)

Coupled Fluorometric
(Activity)

Throughput ~8 seconds / sample Parallel (384/1536 wells)

Limit of Detection (LOD) 50 nM 2 µM (Formaldehyde limit)

Z-Factor (Robustness) > 0.7 > 0.6

CV% (Intra-plate) < 5% < 8%

Interference
Matrix effects (Ion

suppression)

Autofluorescence / NAD+

mimics

Specificity High (Mass + Fragmentation)
Moderate (Detects any

demethylation)
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Z-Factor Calculation:

Where

is standard deviation,

is mean,

is positive control, and

is negative control.

Troubleshooting & Optimization
Solubility: 1,9-DMU has limited aqueous solubility compared to caffeine. Ensure DMSO

concentration does not exceed 2% in enzymatic assays to prevent precipitation or enzyme

denaturation.

Isomer Cross-Talk: In MS assays, 1,7-DMU may co-elute. Use a graphitic carbon column

(e.g., Hypercarb) rather than standard C18 to separate purine isomers based on planar

interactions.

Background Fluorescence: In the FDH assay, amine-containing buffers (Tris) can sometimes

interfere with formaldehyde detection chemistries. Phosphate buffer is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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